molecular formula C8H13BrO3 B8573521 Ethyl 4-bromo-3-methoxypent-2-enoate CAS No. 82967-64-4

Ethyl 4-bromo-3-methoxypent-2-enoate

Cat. No.: B8573521
CAS No.: 82967-64-4
M. Wt: 237.09 g/mol
InChI Key: DZUKQXWEZVOKGI-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-methoxypent-2-enoate is an α,β-unsaturated ester characterized by a bromine atom at the 4-position, a methoxy group at the 3-position, and a pent-2-enoate backbone. The bromine atom enhances its reactivity in cross-coupling reactions, while the methoxy group introduces steric and electronic effects that modulate regioselectivity and stability .

Properties

CAS No.

82967-64-4

Molecular Formula

C8H13BrO3

Molecular Weight

237.09 g/mol

IUPAC Name

ethyl 4-bromo-3-methoxypent-2-enoate

InChI

InChI=1S/C8H13BrO3/c1-4-12-8(10)5-7(11-3)6(2)9/h5-6H,4H2,1-3H3

InChI Key

DZUKQXWEZVOKGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C(C)Br)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl (E)-4-bromo-3-methylbut-2-enoate

  • Structural Differences : The methyl group at the 3-position (vs. methoxy in the target compound) reduces electron-donating effects, leading to lower polarity and altered reactivity in nucleophilic attacks.
  • Synthetic Utility: Ethyl (E)-4-bromo-3-methylbut-2-enoate is often employed in Heck coupling and Michael additions, but its lower solubility in polar solvents compared to the methoxy analog limits its use in aqueous-phase reactions .
  • Stereochemical Outcomes : The absence of a methoxy group reduces steric hindrance, favoring higher yields in reactions requiring planar transition states (e.g., Diels-Alder) .

Methyl 3-arylamino-2-benzoylaminobut-2-enoate

  • Functional Group Variation: Replacing the bromine and methoxy groups with arylamino and benzoylamino substituents shifts reactivity toward cyclization pathways (e.g., forming oxazoloquinolines) rather than electrophilic substitutions.
  • Thermal Stability: The benzoylamino group enhances thermal stability, enabling reactions in polyphosphoric acid (PPA) at 130–140°C without decomposition, unlike brominated esters, which may undergo β-elimination under similar conditions .

Ethyl 3-phenyl-4-bromo-2-(tosylamino)pent-4-enoate

  • Substituent Effects: The tosylamino group at the 2-position introduces strong electron-withdrawing effects, activating the α,β-unsaturated ester for conjugate additions. In contrast, the methoxy group in the target compound provides moderate electron donation, favoring electrophilic bromine retention during reactions.
  • Catalytic Requirements : MgBr₂·OEt₂ is required for efficient synthesis of this compound due to its complex stereoelectronic environment, whereas the target compound can be synthesized using milder Lewis acids .

Data Tables

Table 1: Key Structural and Reactivity Comparisons

Compound Substituents (Position) Key Reactivity Yield in Model Reactions Reference
Ethyl 4-bromo-3-methoxypent-2-enoate Br (4), OMe (3) Cross-coupling, cycloaddition 60–75% (Suzuki)
Ethyl (E)-4-bromo-3-methylbut-2-enoate Br (4), Me (3) Michael addition, Heck coupling 45–50% (Heck)
Ethyl 3-phenyl-4-bromo-2-(tosylamino)pent-4-enoate Br (4), TsN (2), Ph (3) Conjugate addition, allylic amination 18% (MgBr₂ catalysis)

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility (Polar Solvents)
This compound 265.12 210–215 Moderate (CH₂Cl₂, THF)
Ethyl (E)-4-bromo-3-methylbut-2-enoate 237.08 195–200 Low (Hexane, EtOAc)
Methyl 3-arylamino-2-benzoylaminobut-2-enoate 326.34 Decomposes >140°C High (DMF, DMSO)

Research Findings and Mechanistic Insights

  • Electronic Effects: The methoxy group in this compound donates electron density via resonance, stabilizing the α,β-unsaturated system and reducing electrophilicity at the β-carbon compared to methyl-substituted analogs. This results in slower reaction kinetics in nucleophilic additions but higher selectivity in transition-metal-catalyzed reactions .
  • Steric Considerations: The pent-2-enoate chain introduces greater conformational flexibility than but-2-enoate derivatives, enabling diverse cyclization pathways in heterocycle synthesis (e.g., imidazoles or quinolines) .
  • Hydrogen Bonding: Unlike tosylamino or benzoylamino derivatives, the methoxy group participates in weak hydrogen bonding with protic solvents, influencing crystallization behavior and purity during isolation .

Q & A

Basic Questions

Q. What are the common synthetic routes for Ethyl 4-bromo-3-methoxypent-2-enoate?

  • Methodological Answer : The compound is typically synthesized via bromination of a precursor such as ethyl 3-methoxypent-2-enoate using brominating agents like NN-bromosuccinimide (NBS) under radical-initiated conditions. For example, bromination at the allylic position (C4) can be achieved in a solvent like carbon tetrachloride with catalytic AIBN at 60–80°C. Subsequent purification via column chromatography yields the product. Similar bromination protocols are described for analogous esters in multi-step syntheses .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer : Key characterization includes:

  • 1H NMR^1 \text{H NMR} : Peaks for the ester group (δ ~4.1–4.3 ppm for OCH2CH3-\text{OCH}_2\text{CH}_3), methoxy group (δ ~3.3–3.5 ppm), and alkene protons (δ ~5.8–6.2 ppm with coupling constants J1015HzJ \approx 10-15 \, \text{Hz} for trans-configuration).
  • 13C NMR^{13}\text{C NMR} : Carbonyl resonance (δ ~165–170 ppm), brominated carbon (δ ~40–50 ppm), and alkene carbons (δ ~120–130 ppm).
  • IR Spectroscopy : Stretches for ester carbonyl (~1740 cm1^{-1}) and C-Br (~550–650 cm1^{-1}) .

Advanced Research Questions

Q. How can the efficiency of bromination in synthesizing this compound be optimized?

  • Methodological Answer : Bromination efficiency depends on:

  • Reagent Choice : NN-bromosuccinimide (NBS) is preferred over molecular bromine (Br2\text{Br}_2) due to better regioselectivity and reduced side reactions.
  • Solvent : Non-polar solvents (e.g., CCl4_4) favor radical mechanisms, while polar aprotic solvents may lead to electrophilic addition.
  • Temperature Control : Maintaining 60–80°C minimizes competing pathways like β-elimination.
  • Radical Initiators : AIBN or benzoyl peroxide enhances yield (70–85%) by accelerating radical chain propagation. Comparative studies on analogous systems show 10–15% yield improvements with optimized initiator ratios .

Q. What computational and crystallographic methods validate the molecular geometry of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL or OLEX2) confirms bond lengths (e.g., C-Br ≈ 1.93 Å) and dihedral angles. ORTEP-3 visualizes steric effects from the methoxy and bromo groups.
  • DFT Calculations : Geometry optimization at the B3LYP/6-31G(d) level predicts molecular electrostatic potential (MEP) surfaces, highlighting electrophilic regions near the bromine atom. Comparisons between experimental and computed 1H NMR^1 \text{H NMR} shifts (RMSD < 0.3 ppm) validate the structure .

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

  • Methodological Answer : Graph set analysis (as per Etter’s rules ) identifies recurring motifs:

  • C–H···O Interactions : Between methoxy oxygen and adjacent alkene hydrogens (dH...O2.5A˚d_{\text{H...O}} \approx 2.5 \, \text{Å}).
  • Weak Halogen Bonds : Br···O contacts (dBr...O3.2A˚d_{\text{Br...O}} \approx 3.2 \, \text{Å}) contribute to layered packing. Hirshfeld surface analysis quantifies these interactions, showing 12–15% contribution from Br-related contacts .

Q. How do steric and electronic effects govern the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The methoxy group at C3 hinders nucleophilic attack at C2, favoring Suzuki-Miyaura couplings at C4.
  • Electronic Effects : The electron-withdrawing bromine increases electrophilicity at C4, enabling Pd-catalyzed couplings (e.g., with arylboronic acids). Kinetic studies (monitored via 19F NMR^{19}\text{F NMR}) show a 2.5-fold rate enhancement compared to non-brominated analogs .

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